molecular formula C8H21NO3Si B124277 N-Methyl-1-(triethoxysilyl)methanamine CAS No. 151734-80-4

N-Methyl-1-(triethoxysilyl)methanamine

Cat. No.: B124277
CAS No.: 151734-80-4
M. Wt: 207.34 g/mol
InChI Key: TVEHWKTXIHQJQQ-UHFFFAOYSA-N
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Description

Contextualization within Organosilane Chemistry and Materials Science

Organosilanes are a class of organosilicon compounds that act as a bridge between organic and inorganic materials. russoindustrial.rusiltech.com This bridging capability is a result of their dual functionality: an organic functional group and an inorganic functional group, typically a hydrolyzable alkoxysilyl group. spast.org In the case of N-Methyl-1-(triethoxysilyl)methanamine, the N-methylamino group provides the organic functionality, while the triethoxysilyl group offers the inorganic reactivity.

The triethoxysilyl group can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, metals, and silica) to form stable siloxane bonds (Si-O-Substrate). siltech.com They can also self-condense to form a polysiloxane network. This reactivity is fundamental to its use in materials science for applications such as surface modification, adhesion promotion, and as a crosslinking agent. ontosight.aichemsilicone.com The N-methylamino group, on the other hand, can interact or react with organic polymers, completing the bridge between the inorganic and organic phases. cfmats.com

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound and related alpha-aminosilanes focuses on several key areas:

Synthesis and Characterization: Researchers are interested in developing efficient and selective synthetic routes to alpha-aminosilanes. nih.govnih.govmit.edu Characterization of these compounds involves a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their molecular structure and purity.

Surface Modification: A significant area of research involves the use of aminosilanes to modify the surface properties of various materials. ontosight.ai Studies investigate how the deposition conditions and the structure of the aminosilane (B1250345) affect the resulting surface chemistry, such as hydrophobicity, and the stability of the silane (B1218182) layer.

Adhesion Promotion: Academic studies explore the role of aminosilanes as coupling agents to improve the adhesion between dissimilar materials, such as an inorganic filler and a polymer matrix in composite materials. cfmats.com

Advanced Materials Development: Research is ongoing into the incorporation of this compound and similar compounds into the synthesis of advanced materials with tailored properties. This includes the development of hybrid organic-inorganic materials and functional coatings. ontosight.ai

Detailed research findings often focus on the kinetics of hydrolysis and condensation of the triethoxysilyl groups and the interaction of the N-methylamino group with various organic functionalities.

Historical Development and Key Milestones in this compound Research

The development of organofunctional silanes dates back to the 1940s, driven by the need to improve the durability of fiberglass-reinforced composites. russoindustrial.ru Early research focused on understanding the fundamental chemistry of how these molecules could bridge the interface between the glass fibers and the polymer resin.

While specific historical milestones for this compound are not extensively documented in readily available literature, its development is part of the broader evolution of aminosilane coupling agents. The synthesis and application of various aminosilanes have been a continuous area of research since their initial discovery. The focus has been on tailoring the organic functionality and the hydrolyzable groups to optimize performance in specific applications. The development of alpha-aminosilanes, such as the subject of this article, represents a refinement in the field, offering different reactivity and stability profiles compared to the more common gamma-aminosilanes (where the amino group is separated from the silicon atom by a propyl chain).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-triethoxysilylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO3Si/c1-5-10-13(8-9-4,11-6-2)12-7-3/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEHWKTXIHQJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CNC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576202
Record name N-Methyl-1-(triethoxysilyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151734-80-4
Record name N-Methyl-1-(triethoxysilyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Hydrolysis and Condensation Reactions of N Methyl 1 Triethoxysilyl Methanamine in Sol Gel Processes

Fundamental Mechanisms of Triethoxysilyl Group Hydrolysis

The general equation for the complete hydrolysis is: CH₃NHCH₂Si(OCH₂CH₃)₃ + 3H₂O ⇌ CH₃NHCH₂Si(OH)₃ + 3CH₃CH₂OH

The mechanism of this reaction is typically catalyzed by either an acid or a base. mdpi.com

Acid Catalysis: Under acidic conditions, an ethoxy group is rapidly protonated, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. This process is generally fast and tends to favor the hydrolysis reaction over the subsequent condensation steps, leading to the formation of linear or weakly branched polymer-like chains. mdpi.comnih.gov

Base Catalysis: Under basic conditions, water is deprotonated to form more nucleophilic hydroxide (B78521) ions (OH⁻), which then attack the silicon atom. This mechanism typically results in a slower hydrolysis rate compared to the condensation rate. mdpi.com

The hydrolysis rate is significantly influenced by the steric hindrance around the silicon atom and the nature of the organic substituent.

Influence of Reaction Parameters on Sol-Gel Network Formation (e.g., pH, Temperature, Solvent Systems)

The final properties of the gel network derived from N-Methyl-1-(triethoxysilyl)methanamine are highly dependent on the conditions under which the sol-gel reactions are carried out. Key parameters include pH, temperature, and the solvent system.

pH: The pH of the reaction medium is one of the most critical factors influencing both hydrolysis and condensation rates. nih.gov Acidic conditions (pH < 7) catalyze the hydrolysis reaction, but the condensation reaction is slowest around pH 2. This leads to the formation of extended, less-branched polymer chains that entangle to form the gel. nih.govresearchgate.net Basic conditions (pH > 7) accelerate the condensation reaction, promoting the formation of dense, highly branched clusters that aggregate into colloidal particles (a sol), which then link together to form the gel network. nih.gov

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation reaction rates. mdpi.com This leads to shorter gelation times. nih.gov Higher temperatures can also promote more extensive cross-linking within the gel network, potentially leading to a denser final material.

Solvent Systems: The solvent, typically a mixture of water and a mutual solvent like ethanol, plays a crucial role. Ethanol is a byproduct of the hydrolysis of ethoxysilanes, but it is often added initially to ensure the miscibility of the non-polar silane (B1218182) precursor and the polar water reactant. The water-to-silane ratio (Rw) is a key variable; a higher Rw ratio generally favors more complete hydrolysis and can lead to a higher degree of condensation and cross-linking in the final gel structure.

The following table summarizes the general influence of these parameters on the sol-gel process for organotrialkoxysilanes.

ParameterConditionEffect on Hydrolysis RateEffect on Condensation RateResulting Network Structure
pHLow (Acidic)HighLow (minimum near pH 2)Weakly branched, polymer-like
High (Basic)ModerateHighHighly branched, particulate/colloidal
TemperatureLowSlowerSlowerLonger gelation time
HighFasterFasterShorter gelation time, potentially denser network
Solvent (Water/Silane Ratio)LowIncomplete HydrolysisLower degree of cross-linkingMore organic character, potentially less rigid
HighMore Complete HydrolysisHigher degree of cross-linkingDenser, more inorganic character

Role of the N-Methylamine Functionality in Sol-Gel Chemistry of this compound

The N-methylamine group (-CH₂NHCH₃) in this compound is not merely a passive organic substituent; it plays an active and crucial role in the sol-gel chemistry.

The primary role of the amine functionality is to act as an internal or "auto" catalyst. kashanu.ac.ir Amines are basic, and this functionality can catalyze both the hydrolysis and condensation reactions, even in the absence of an external acid or base catalyst. icrc.ac.ir This self-catalysis can lead to faster gelation times compared to non-functionalized or other organically modified alkoxysilanes under neutral starting conditions.

The basicity of the N-methylamine group is sufficient to promote the deprotonation of water or silanol (B1196071) groups, accelerating the nucleophilic attack characteristic of base-catalyzed sol-gel pathways. This often results in the formation of more particulate and highly branched structures, similar to those obtained under externally base-catalyzed conditions. rsc.org

Furthermore, the N-methylamine group can participate in hydrogen bonding with silanol intermediates and with other amine groups. This intermolecular interaction can influence the spatial arrangement of the condensing species, affecting the porosity and the final architecture of the gel network. The presence of these functional groups also imparts a specific chemical character to the final material, making it suitable for applications where the basicity or nucleophilicity of the amine is desired.

N Methyl 1 Triethoxysilyl Methanamine in the Fabrication of Organic Inorganic Hybrid Materials

Integration Strategies for N-Methyl-1-(triethoxysilyl)methanamine into Hybrid Architectures

The incorporation of this compound into a hybrid material can be achieved through several strategic approaches, primarily categorized as in-situ methods or pre-functionalization techniques.

In-situ techniques involve the formation of the inorganic and organic networks simultaneously in a single reaction vessel. The most common method is the sol-gel process, where this compound is mixed with a bulk inorganic precursor, such as Tetraethylorthosilicate (TEOS), and an organic polymer or its monomers.

The process unfolds in two key stages:

Hydrolysis: The ethoxy groups (-OC2H5) of the silane (B1218182) react with water, often catalyzed by an acid or base, to form reactive silanol (B1196071) groups (Si-OH).

Condensation: These silanol groups then react with each other or with other hydrolyzed precursor molecules to form stable siloxane bridges (Si-O-Si), building the inorganic network.

During this process, the organic polymer network can be formed concurrently. The N-methylamino group of the silane can play a dual role; it can act as a basic catalyst for the sol-gel reaction and also as a reactive site to be incorporated into the growing polymer chain. acs.org This one-pot synthesis allows for a homogeneous distribution of the amino functional groups throughout the silica (B1680970) network, creating a highly integrated hybrid material. d-nb.info

Grafting involves a multi-step approach where one component is first modified with this compound before being combined with the second component. This provides greater control over the interface between the organic and inorganic phases.

There are two primary grafting strategies:

"Grafting to": In this method, inorganic nanoparticles (like silica or titania) are treated with this compound. The triethoxysilyl groups hydrolyze and condense with the hydroxyl groups present on the nanoparticle surface, forming a dense layer of the aminosilane (B1250345). These functionalized nanoparticles are then dispersed into a polymer matrix, where the outward-facing N-methylamino groups can interact or react with the polymer. ajol.inforsc.org

"Grafting from": This technique involves anchoring molecules to a surface that can initiate a polymerization reaction. The surface-grafted N-methylamino groups can be chemically modified to act as initiation sites for growing polymer chains directly from the inorganic surface, resulting in a dense "brush" of polymer chains covalently bonded to the inorganic core.

The choice between in-situ and grafting methods depends on the desired final morphology and properties of the hybrid material. ajol.info

Interfacial Adhesion and Compatibilization Mechanisms mediated by this compound

The primary function of this compound in hybrid materials is to act as a coupling agent, bridging the interface between dissimilar organic and inorganic phases. nycu.edu.tw This is crucial because organic polymers and inorganic materials are often chemically incompatible, leading to poor adhesion, phase separation, and weak mechanical properties in simple mixtures.

The mechanism of action involves its dual chemical nature:

Inorganic Bonding: The triethoxysilyl end of the molecule undergoes hydrolysis and condensation to form strong, covalent siloxane (Si-O-Si) bonds with inorganic substrates like glass, silica, or metal oxides.

Organic Interaction: The N-methylaminomethyl group at the other end provides compatibility and potential reactivity with the organic polymer matrix. This interaction can range from weaker forces like hydrogen bonding and dipole-dipole interactions to the formation of strong covalent bonds if the polymer contains reactive groups (e.g., epoxides, isocyanates).

By creating a durable link at the interface, the silane effectively transfers stress from the flexible polymer matrix to the rigid inorganic filler, significantly enhancing the mechanical strength and durability of the composite. This improved interfacial adhesion also prevents the ingress of moisture, which can degrade the interface and compromise the material's long-term performance. gelest.com

Structural Control and Nanoscale Morphology of Hybrid Systems Utilizing this compound

The presence and concentration of this compound can profoundly influence the final structure and morphology of the hybrid material at the nanoscale. During in-situ synthesis, the aminosilane can co-condense with the primary silica precursor, interrupting the homogeneity of the pure inorganic network.

This molecular-level integration allows for precise control over several structural parameters:

Domain Size: By varying the ratio of aminosilane to the bulk inorganic precursor, the size of the resulting inorganic domains within the polymer matrix can be tuned from discrete, nanometer-sized particles to interconnected, co-continuous networks.

Dispersion: As a coupling agent, the silane helps prevent the agglomeration of inorganic nanoparticles, ensuring they are finely and uniformly dispersed throughout the organic matrix. A homogeneous dispersion is key to achieving optimal mechanical and optical properties.

Porosity: In sol-gel derived materials, the inclusion of organic functionalities can create mesoporous structures after thermal treatment to remove the organic part. The nature and concentration of the silane can influence the pore size and distribution.

Ultimately, the ability to control the nanoscale architecture allows for the fabrication of materials with tailored properties, such as transparent composites with high mechanical strength or functional materials with controlled porosity.

Tailoring Material Functionality through this compound Incorporation

Beyond its structural role as a coupling agent, the N-methylamino group of this compound imparts specific chemical functionality to the hybrid material. This functionalization is a powerful tool for tailoring the material's properties for specific applications.

Key functionalities introduced by the N-methylamino group include:

Surface Basicity and Reactivity: The secondary amine group introduces basic sites into the material, which can be utilized for catalytic purposes or for adsorbing acidic species. It also serves as a reactive handle for further chemical modification, allowing for the attachment of biomolecules, fluorescent dyes, or other functional moieties. researchgate.net

Adhesion Promotion: The amine functionality is particularly effective at promoting adhesion to a wide range of surfaces and polymers, including polyamides and epoxies. gelest.com

Hydrophilicity Control: The presence of amino groups can alter the surface energy of the material, typically increasing its hydrophilicity and wettability.

By incorporating this silane, a standard material like silica can be transformed into a functional platform with tailored chemical and physical properties.

Property InfluencedEffect of this compoundUnderlying Mechanism
Mechanical StrengthIncreased tensile and flexural strengthCovalent bonding at the organic-inorganic interface improves stress transfer.
AdhesionEnhanced bonding to substratesAmine group interacts strongly with various polymer resins and surfaces.
Thermal StabilityImproved resistance to thermal degradationFormation of a stable, cross-linked siloxane network.
Chemical ReactivityProvides sites for further functionalizationThe secondary amine group is a nucleophilic site for chemical reactions.
Dispersion of FillersPrevents agglomeration of nanoparticlesSurface modification of fillers improves compatibility with the polymer matrix.

Advanced Applications of this compound-Derived Hybrid Materials

The unique properties imparted by this compound enable the use of its derived hybrid materials in a variety of advanced applications.

High-Performance Coatings and Primers: The silane is used to formulate corrosion-resistant primers for metal surfaces, where it enhances the adhesion of the paint layer and provides a barrier against moisture. americanchemicalsuppliers.com

Reinforced Composites: In materials like fiberglass-reinforced plastics, it acts as a size or finish on the glass fibers to ensure a strong bond with the polymer matrix, leading to composites that are lighter and stronger than traditional materials.

Adhesives and Sealants: Incorporation of the silane into adhesives and sealants improves their bond strength and hydrolytic stability, ensuring durable performance even in humid environments.

Functionalized Surfaces for Biotechnology: The amine-functionalized surfaces can be used as platforms for immobilizing enzymes, antibodies, or DNA in the fabrication of biosensors and diagnostic arrays. researchgate.netacs.org

Chromatography: Amine-functionalized silica is widely used as a stationary phase in both normal-phase and reversed-phase chromatography for the separation of various chemical compounds.

High-Performance Composites

This compound serves as a vital coupling agent in the creation of high-performance composites, where the goal is to synergistically combine the properties of an organic polymer matrix (e.g., epoxy, polyester, polyamide) with an inorganic filler or reinforcement (e.g., glass fibers, silica, metal oxides). The efficacy of this silane lies in its bifunctional nature. The triethoxysilyl group can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable covalent Si-O-Inorganic bonds. Concurrently, the N-methyl methanamine functionality provides a reactive site that can interact and form covalent bonds with the organic polymer matrix during the curing process.

This molecular bridge at the organic-inorganic interface is critical for improving stress transfer from the polymer matrix to the reinforcing filler. Without such a coupling agent, the interface is often weak and prone to failure under mechanical or thermal stress. The incorporation of this compound leads to significant enhancements in the mechanical properties of the composite, including tensile strength, flexural modulus, and impact resistance. Furthermore, by creating a more robust and water-resistant bond at the interface, it improves the composite's durability and resistance to environmental degradation, such as moisture ingress, which can severely compromise long-term performance.

Research findings have demonstrated the tangible benefits of using amino-functional silanes in composites. For instance, in glass fiber-reinforced epoxy composites, the treatment of glass fibers with a solution containing an amino-silane results in a marked improvement in the composite's mechanical performance under both dry and wet conditions. The N-methyl group in this compound can influence the reactivity and steric hindrance at the interface, potentially offering tailored performance benefits compared to other aminosilanes.

Table 1: Illustrative Impact of Aminosilane Treatment on Mechanical Properties of a Glass Fiber/Epoxy Composite This table presents hypothetical yet representative data to illustrate the expected performance improvements.

PropertyUntreated Glass FibersGlass Fibers Treated with this compoundPercentage Improvement
Tensile Strength (MPa) 350550~57%
Flexural Modulus (GPa) 1825~39%
Interlaminar Shear Strength (MPa) 3050~67%
Moisture Absorption (24h, %) 0.80.3-62.5%

Functional Thin Films and Coatings

In the realm of functional thin films and coatings, this compound is employed primarily as an adhesion promoter and a surface modification agent. Its ability to form a durable, nanoscale film on a variety of substrates, including metals, glass, and ceramics, is key to its utility. When applied to a substrate, the triethoxysilyl groups hydrolyze and condense to form a cross-linked polysiloxane layer that is covalently bonded to the substrate surface. The outward-facing N-methyl methanamine groups then present a new, functionalized surface with altered chemical reactivity and surface energy.

This surface functionalization is critical for improving the adhesion of subsequent organic coatings, adhesives, or sealants. The amine functionality can react with various organic resins (e.g., epoxies, urethanes, acrylics), creating a strong covalent link between the substrate and the coating. This dramatically improves the durability and longevity of the coating system, preventing delamination, blistering, and corrosion at the interface.

For example, in the pretreatment of aluminum alloys for painting or adhesive bonding, a thin layer of this compound can replace traditional chromate conversion coatings. This silane-based treatment not only enhances the adhesion of the organic topcoat but also provides a barrier to corrosion by passivating the metal surface and preventing moisture from reaching the metal-coating interface. The resulting coatings exhibit improved resistance to corrosive environments, such as salt spray, which is a critical requirement in automotive and aerospace applications.

The specific structure of this compound allows for the formation of organized, self-assembled monolayers on certain substrates, leading to highly uniform and functional surfaces. These functionalized surfaces can be tailored for specific applications beyond adhesion promotion, such as controlling surface wettability or providing sites for the immobilization of biomolecules.

Table 2: Representative Adhesion and Corrosion Performance Data for Coatings on Aluminum This table provides hypothetical yet representative data to illustrate the expected performance improvements.

Substrate TreatmentCoating SystemCross-hatch Adhesion (ASTM D3359)Salt Spray Resistance (ASTM B117, 500 hours)
None (Bare Aluminum) Epoxy Primer + Polyurethane Topcoat2B (65-35% of coating removed)Severe blistering and corrosion creepage (>3 mm)
This compound Epoxy Primer + Polyurethane Topcoat5B (0% of coating removed)No blistering, minimal corrosion creepage (<1 mm)

Surface Modification and Interfacial Engineering with N Methyl 1 Triethoxysilyl Methanamine

Surface Treatment of Inorganic Substrates via N-Methyl-1-(triethoxysilyl)methanamine Adsorption

The surface treatment of inorganic substrates with this compound is a fundamental process for altering their surface chemistry and enhancing their performance in various applications. The triethoxysilyl group of the molecule can react with hydroxyl (-OH) groups present on the surfaces of many inorganic materials, such as glass, silica (B1680970), and metal oxides. This reaction, known as silanization, leads to the formation of a covalent bond, anchoring the this compound molecule to the surface.

The initial step in this process involves the hydrolysis of the triethoxysilyl groups in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds and releasing ethanol as a byproduct. The presence of the N-methyl amine group provides additional functionality, allowing for further chemical reactions or interactions with other molecules.

This surface treatment can significantly modify the properties of inorganic substrates. For instance, the introduction of the methylamino group can alter the surface energy, leading to changes in wettability and adhesion characteristics. The modified surface can also serve as a platform for the subsequent attachment of other molecules, creating a functional interface with tailored properties.

Covalent Grafting and Silanization Reactions on Diverse Surfaces

The covalent grafting of this compound onto various surfaces is a key technique for creating robust and stable functional coatings. This process is not limited to inorganic substrates with hydroxyl groups but can also be applied to other materials, including some polymers and metals, after appropriate surface activation to introduce reactive sites.

The silanization reaction is the primary mechanism for this covalent attachment. The reaction conditions, such as the concentration of the silane (B1218182), the solvent, temperature, and the presence of a catalyst, can influence the density and uniformity of the grafted layer. The N-methyl group in this compound can influence the reaction kinetics and the final structure of the grafted layer compared to primary aminosilanes.

For example, the grafting of this compound onto silica surfaces can be performed in either aqueous or organic solvents. The choice of solvent can affect the degree of hydrolysis and condensation of the silane, thereby influencing the structure of the resulting surface layer. On metal surfaces like aluminum, the native oxide layer provides the necessary hydroxyl groups for the silanization reaction to occur, leading to a covalently bound organosilane layer.

Formation of Self-Assembled Monolayers (SAMs) and Multilayers utilizing this compound

Under controlled conditions, this compound can form highly organized, single-molecule-thick layers on surfaces, known as self-assembled monolayers (SAMs). The formation of SAMs is a spontaneous process driven by the chemisorption of the silane headgroup onto the substrate and the intermolecular interactions between the adjacent organic tails.

The process of SAM formation typically involves immersing the substrate in a dilute solution of the silane. The triethoxysilyl groups first hydrolyze and then covalently bond to the surface. The alkylamine chains then orient themselves to maximize van der Waals interactions, leading to a densely packed and ordered monolayer. The presence of the N-methyl group can affect the packing density and ordering of the SAM due to steric hindrance compared to a primary amine.

By carefully controlling the reaction conditions, it is also possible to form multilayers of this compound. This can be achieved through a layer-by-layer deposition process or by adjusting the concentration and reaction time to promote intermolecular condensation between the silane molecules. These multilayers can provide a thicker and potentially more robust coating with a higher concentration of functional groups.

Modulation of Surface Properties for Specific Applications (e.g., Adhesion Promotion, Wetting Behavior, Corrosion Resistance)

The modification of surfaces with this compound can be strategically employed to modulate various surface properties for a wide range of applications.

Adhesion Promotion: One of the most significant applications of this compound is as an adhesion promoter. The bifunctional nature of the molecule allows it to act as a bridge between an inorganic substrate and an organic polymer. The triethoxysilyl group forms a strong covalent bond with the inorganic surface, while the N-methylamino group can interact or react with the polymer matrix, leading to improved interfacial adhesion. This is particularly beneficial in applications such as coatings, adhesives, and composite materials. For instance, it can be used in epoxy adhesives to enhance their bond strength to glass and metal substrates.

Wetting Behavior: The surface energy of a material dictates its wetting behavior. By grafting this compound onto a surface, its hydrophilicity or hydrophobicity can be altered. The presence of the methyl and aminomethyl groups can render a hydrophilic surface more hydrophobic. The degree of change in wettability can be controlled by the density and orientation of the grafted molecules.

Below is a table summarizing the effect of this compound on various surface properties based on typical research findings.

Property ModulatedSubstrateApplicationTypical Outcome
AdhesionGlass, MetalsCoatings, AdhesivesIncreased bond strength of organic coatings and adhesives.
Wetting BehaviorSilica, GlassMicrofluidics, CoatingsModification of contact angle, leading to more hydrophobic surfaces.
Corrosion ResistanceSteel, AluminumProtective CoatingsFormation of a barrier layer that reduces corrosion rates.

Controlled Surface Architectures and Patterning using this compound

Beyond uniform surface modification, this compound can be used to create controlled surface architectures and patterns at the micro- and nanoscale. Techniques such as microcontact printing, dip-pen nanolithography, and photolithography can be employed to selectively deposit the silane in predefined patterns.

In microcontact printing, an elastomeric stamp is "inked" with a solution of this compound and then brought into contact with the substrate. The silane is transferred to the substrate only in the areas of contact, creating a patterned SAM. These patterned surfaces can be used to control the spatial arrangement of cells, proteins, or other molecules, which is of great interest in biosensor and tissue engineering applications.

The ability to create such controlled surface architectures opens up possibilities for the fabrication of advanced materials and devices with spatially defined functionalities. The patterned areas with the N-methylamino groups can serve as reactive sites for the subsequent and selective immobilization of other chemical or biological entities.

Catalytic Applications and Contributions of N Methyl 1 Triethoxysilyl Methanamine Analogues

Heterogeneous Catalysis via N-Methyl-1-(triethoxysilyl)methanamine Modified Supports

The immobilization of aminosilane (B1250345) analogues onto solid supports, most commonly mesoporous silica (B1680970) like MCM-41 or SBA-15, is a widely adopted strategy to create robust heterogeneous organocatalysts. mdpi.comrsc.org The process involves the reaction of the trialkoxysilyl group of the aminosilane with the surface silanol (B1196071) (Si-OH) groups of the support, forming stable siloxane (Si-O-Si) bonds. mdpi.com This covalent grafting ensures the permanent attachment of the amine functional group, which then acts as an accessible active site for catalysis. researchgate.net

These amine-functionalized materials serve as solid base catalysts in a variety of organic transformations. One prominent application is in carbon-carbon bond-forming reactions, such as the Knoevenagel condensation. researchgate.net In this reaction, the grafted amine group functions as a base to abstract a proton from an active methylene (B1212753) compound, generating a carbanion that subsequently attacks an aldehyde or ketone. mdpi.com

Another significant application is in the chemical fixation of carbon dioxide. Amine-functionalized supports have proven effective in catalyzing the cycloaddition of CO2 to epoxides, yielding valuable cyclic carbonates. researchgate.net This reaction is of great interest as it converts a greenhouse gas into useful industrial chemicals. The supported amine acts as a bifunctional catalyst; the amine sites activate CO2, while acid sites on the support can facilitate the ring-opening of the epoxide. researchgate.net

The performance of these catalysts is influenced by factors such as the type of amine (primary, secondary, or tertiary), the loading of the aminosilane on the support, and the textural properties of the support material itself (e.g., surface area and pore size). researchgate.netnih.gov

Catalyst SystemReaction TypeSubstratesConversion (%)Selectivity (%)Source
Amine-functionalized SAPO-34CO2 CycloadditionEpichlorohydrin, CO29896 researchgate.net
APTES-functionalized MCM-41Knoevenagel CondensationBenzaldehyde, Malononitrile~95>99 mdpi.com
Diamine-functionalized Mesoporous SilicaKnoevenagel CondensationBenzaldehyde, Ethyl Cyanoacetate7999 mdpi.com

Homogeneous Catalysis employing this compound Ligands or Precursors

The use of this compound analogues in homogeneous catalysis is substantially less common than their application in heterogeneous systems. The very nature of the trialkoxysilyl group is to facilitate hydrolysis and condensation, leading to polymerization or grafting onto surfaces, which is contrary to the goal of maintaining solubility in a homogeneous reaction medium. mdpi.com

However, these compounds can play a role as precursors or ligands in the formation of metal complexes that are subsequently used in catalysis. For instance, aminosilanes can be used to synthesize metal-aminosilane complexes which are then immobilized on a support. documentsdelivered.com In this context, the organosilane acts as a ligand to the metal center before the entire complex is heterogenized.

Furthermore, certain aminosilanes have been shown to act as catalysts themselves in specific reactions. (3-Aminopropyl)triethoxysilane (APTES), for example, can catalyze the sol-gel polymerization of silica precursors like tetraethoxysilane, where the amine group acts as a base catalyst for the hydrolysis and condensation reactions. rsc.orgrsc.org While this is a form of homogeneous catalysis, it pertains to material synthesis rather than the transformation of organic molecules. Their application as soluble ligands or catalysts for mainstream organic synthesis remains limited due to their propensity for self-condensation and low stability in solution, especially in the presence of water.

Reaction Mechanisms in this compound-Mediated Catalysis

The catalytic activity of immobilized aminosilanes stems from the basicity and nucleophilicity of the tethered amine group. The specific mechanism depends on the reaction being catalyzed.

In the case of CO2 cycloaddition to epoxides, a bifunctional mechanism is often proposed. The reaction is accelerated by the synergistic action of a nucleophile and a Lewis acid or hydrogen bond donor. mdpi.com The grafted amine group can serve multiple roles. It can act as a Lewis base, activating the CO2 molecule. Concurrently, a Lewis acidic site on the silica support (or a co-catalyst) activates the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. A halide anion, often added as a co-catalyst, then opens the epoxide ring. The resulting alkoxide attacks the activated CO2, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the catalyst. researchgate.net

For CO2 capture and initial activation under anhydrous conditions, primary amines react with CO2 to form ammonium (B1175870) carbamates. This mechanism requires two neighboring amine groups to bind one molecule of CO2. researchgate.netepa.gov Secondary amines, on the other hand, can stabilize CO2 as carbamic acid without requiring a second amine group. epa.gov In the presence of water, the mechanism shifts towards the formation of bicarbonate species. researchgate.netresearchgate.net

In base-catalyzed reactions like the Knoevenagel condensation, the mechanism is more straightforward. The immobilized amine group acts as a Brønsted base, deprotonating the active methylene compound to form a stabilized carbanion. This nucleophile then adds to the carbonyl group of the aldehyde or ketone substrate, and subsequent elimination of a water molecule yields the final condensed product.

Catalyst Stability and Recyclability Studies

A primary driver for developing catalysts based on aminosilane-modified supports is the potential for enhanced stability and recyclability. The covalent bond between the organosilane and the support provides a strong anchor that prevents the active species from being washed away with the reaction products, allowing for simple filtration and reuse. researchgate.net Many studies report successful recycling of these catalysts for multiple runs with only a minor loss of activity. nih.govresearchgate.net

Despite the robustness of the covalent linkage, catalyst deactivation can occur through several pathways. The most significant is the leaching of the active sites into the reaction medium. dtu.dk Leaching is a critical issue in liquid-phase reactions and can threaten the long-term viability of the catalyst. nsf.gov Mechanistic studies have shown that leaching may not simply be the cleavage of the Si-C bond of the functional group, but rather a partial dissolution of the silica surface layers, particularly in the presence of water or polar solvents at elevated temperatures. acs.org This process, of course, also removes the grafted functional groups. An effective strategy to minimize this type of leaching is to maximize the surface coverage and reduce the density of free, unreacted silanol groups, for which methods like high-temperature grafting have been developed. acs.org

Another deactivation pathway is oxidative degradation, where the amine groups are oxidized, particularly at high temperatures in the presence of oxygen, forming species like imides that are not catalytically active. nih.gov Finally, physical blocking of the pores of the support by reactants, products, or byproducts can also lead to a decrease in catalytic activity over time.

Analytical and Spectroscopic Characterization of N Methyl 1 Triethoxysilyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-O-CH₂-CH₃ (ethoxy group): A quartet is expected around 3.8 ppm for the methylene (B1212753) protons, coupled to the methyl protons.

-O-CH₂-CH₃ (ethoxy group): A triplet is expected around 1.2 ppm for the terminal methyl protons.

Si-CH₂-N: The chemical shift for the methylene protons attached to the silicon and nitrogen atoms is anticipated in the range of 2.2-2.8 ppm.

N-CH₃: The methyl group attached to the nitrogen would likely appear as a singlet around 2.4 ppm.

N-H: The proton on the secondary amine would present a broad singlet, with a chemical shift that can vary depending on solvent and concentration. chemistryconnected.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

-O-CH₂-CH₃ (ethoxy group): The methylene carbon is expected to resonate at approximately 58 ppm.

-O-CH₂-CH₃ (ethoxy group): The methyl carbon should appear at around 18 ppm.

Si-CH₂-N: The methylene carbon bridging the silicon and nitrogen atoms would likely have a chemical shift in the range of 45-50 ppm.

N-CH₃: The methyl carbon attached to the nitrogen is predicted to be in the region of 35-40 ppm. docbrown.infoorganicchemistrydata.orgdocbrown.infolibretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-O-CH₂ -CH₃ ~3.8 (quartet) ~58
-O-CH₂-CH₃ ~1.2 (triplet) ~18
Si-CH₂ -N ~2.2-2.8 (singlet/triplet) ~45-50

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in N-Methyl-1-(triethoxysilyl)methanamine through their characteristic vibrational frequencies. libretexts.orgpressbooks.pubmsu.edu

FTIR Spectroscopy: The FTIR spectrum is expected to show strong absorption bands corresponding to the various bonds within the molecule.

N-H Stretch: A moderate absorption is expected in the 3300-3500 cm⁻¹ region for the secondary amine.

C-H Stretch: Strong bands from the methyl and methylene groups will appear in the 2850-2980 cm⁻¹ range.

Si-O-C Stretch: Very strong, broad absorptions are characteristic of the Si-O-C linkage, typically found between 1080 and 1190 cm⁻¹. gelest.com

C-N Stretch: This vibration usually appears in the 1020-1250 cm⁻¹ region.

Si-C Stretch: A weaker absorption for the Si-C bond can be found around 800-880 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. It is also a powerful tool for studying the hydrolysis and condensation of silanes in solution. cambridge.orgresearchgate.netscirp.orgrsc.orgscite.ai

Si-O-Si Stretch: The formation of siloxane bonds (Si-O-Si) during hydrolysis and condensation of the triethoxysilyl group can be monitored by the appearance of a band around 500-600 cm⁻¹. scirp.org

Si-(OCH₃)₂ vibration: A peak around 620 cm⁻¹ can be monitored to follow the hydrolysis of the alkoxysilane groups. scirp.org

Interactive Data Table: Key Vibrational Frequencies

Functional Group FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch 3300-3500
C-H Stretch 2850-2980 2850-2980
Si-O-C Stretch 1080-1190
C-N Stretch 1020-1250
Si-C Stretch 800-880

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation patterns. wikipedia.org It is also a valuable tool for assessing the purity of the compound.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (193.32 g/mol for the related 1-(Triethoxysilyl)methanamine). hu-berlin.de However, the molecular ion may be weak or absent in some cases. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. miamioh.edu

Key fragmentation pathways for aminoalkylsilanes often involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.

Loss of an ethoxy group: Cleavage of a Si-O bond can result in the loss of an ethoxy radical (-OC₂H₅), leading to a fragment at [M-45]⁺.

Loss of an ethyl group: Fragmentation can also occur within the ethoxy group, leading to the loss of an ethyl radical (-C₂H₅) and a fragment at [M-29]⁺.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment Identity
[M]⁺ Molecular Ion
[M-29]⁺ Loss of -C₂H₅

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Derived Materials

X-ray Diffraction (XRD) is not typically used to analyze the silane (B1218182) coupling agent in its liquid state but is indispensable for characterizing the crystalline or amorphous nature of the materials derived from it. When this compound is used to modify surfaces or is incorporated into a polymer matrix, XRD can provide information on how the silane affects the crystallinity of the host material.

For instance, when used to functionalize silica (B1680970) nanoparticles or other inorganic fillers, the resulting hybrid materials are often analyzed by XRD. researchgate.netresearchgate.net A broad diffraction peak is indicative of an amorphous structure, which is common for silica-based materials. researchgate.net Changes in the position or intensity of diffraction peaks of a crystalline substrate after modification can indicate interactions with the silane layer. In some cases, self-assembly of the silane molecules on a surface can lead to ordered, layered structures that can be detected by low-angle XRD. researchgate.net

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization of Hybrid Materials

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the surface morphology and internal nanostructure of materials modified with this compound.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. It can be used to observe changes in the surface texture of a substrate after being coated with the silane. For example, SEM can reveal the uniformity of the silane coating on glass fibers or inorganic fillers. In studies involving the functionalization of nanoparticles, SEM is used to confirm that the particles have not significantly aggregated after the surface modification process. mdpi.com

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to investigate the internal structure of materials. When this compound is used to functionalize nanoparticles, TEM can be employed to visualize the core-shell structure, where the core is the original nanoparticle and the shell is the silane layer. nih.govrsc.orgresearchgate.netresearchgate.net TEM images can help determine the thickness and uniformity of the grafted silane layer.

Thermal Analysis Techniques (TGA, DSC) for Material Stability and Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase transitions of materials that incorporate this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the silane-modified materials. The degradation temperature, obtained from the TGA curve, indicates the temperature at which the material begins to decompose. For hybrid materials, TGA can also be used to quantify the amount of silane grafted onto a substrate by measuring the weight loss corresponding to the decomposition of the organic components.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.deeag.com It is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymeric materials. eag.com The incorporation of silane coupling agents can affect these properties. For example, the cross-linking provided by the silane can lead to an increase in the glass transition temperature of a polymer. hexpol.comresearchgate.netresearchgate.net

Interactive Data Table: Thermal Analysis Data Interpretation

Technique Measurement Information Obtained
TGA Mass loss vs. Temperature Thermal stability, degradation temperature, amount of grafted silane

| DSC | Heat flow vs. Temperature | Glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures |

Computational and Theoretical Studies on N Methyl 1 Triethoxysilyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of N-Methyl-1-(triethoxysilyl)methanamine. These calculations provide insights into the molecule's geometry, electron distribution, and orbital energies, which are key determinants of its chemical reactivity.

By solving approximations of the Schrödinger equation, DFT can determine the molecule's lowest energy conformation and the distribution of electron density. This allows for the calculation of a molecular electrostatic potential (MEP) map, which visualizes the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would typically show a negative potential (electron-rich) around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and a positive potential (electron-poor) around the silicon atom and the hydrogen atoms of the amine group, indicating sites for nucleophilic attack.

Furthermore, frontier molecular orbital theory (FMO) is used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For aminosilanes, the HOMO is often localized on the amine group, making it the primary site for electron donation and reaction with electrophiles. nih.gov DFT calculations on related aminosilanes have been used to explore reaction mechanisms, such as the B(C6F5)3-catalyzed deamination, by mapping out the energy profiles of possible reaction pathways. nih.gov

Below is a table representing typical electronic properties that can be calculated for this compound using DFT methods.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (reactivity with electrophiles)
LUMO Energy+1.2 eVIndicates electron-accepting capability (reactivity with nucleophiles)
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and kinetic stability
Dipole Moment2.1 DInfluences intermolecular interactions and solubility
Mulliken Charge on Si+1.5 eIndicates a significant positive charge, making it a key reaction center
Mulliken Charge on N-0.8 eIndicates a negative charge, making it a nucleophilic center

Note: The values in this table are illustrative for a typical aminosilane (B1250345) and would require specific DFT calculations for this compound.

Molecular Dynamics Simulations of this compound Interactions at Interfaces

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly valuable for understanding how these molecules behave at interfaces, such as on a silica (B1680970) or metal oxide surface. nih.govhw.ac.uk These simulations can model the process of self-assembly, the structure of the resulting monolayer, and the nature of the interactions between the silane (B1218182) and the substrate. arizona.edunih.gov

In a typical MD simulation, a model of the substrate (e.g., an amorphous silica surface with hydroxyl groups) is constructed, and multiple this compound molecules are placed near it, often within a solvent environment. researchgate.net By applying a force field (a set of parameters describing the potential energy of the system), the simulation calculates the forces on each atom and solves Newton's equations of motion to track their trajectories over nanoseconds or longer.

These simulations reveal critical information about the adsorbed layer. They can show how the molecules orient themselves on the surface, with the triethoxysilyl group typically directed towards the hydroxylated substrate to facilitate bonding. researchgate.net The simulations can also predict the packing density, thickness, and ordering of the silane monolayer. nih.gov Studies on analogous aminosilanes have shown that the structure and stability of the film are highly dependent on deposition conditions and the molecular structure of the silane. nih.gov MD simulations of 3-(aminopropyl)triethoxysilane (APTES) intercalated in calcium-silicate-hydrate (CSH) structures have demonstrated that the silane can enhance the material's toughness by altering its fracture process at the molecular level. mdpi.com

The interaction energy between the silane molecules and the surface can be decomposed into its constituent parts, such as van der Waals and electrostatic interactions, providing a quantitative measure of the adhesion strength.

Interaction ComponentSubstrateDescription
Electrostatic EnergyHydroxylated SilicaArises from the attraction between the partial positive charges on Si (silane) and H (surface -OH) and the partial negative charges on O (silane and surface) and N (silane).
Van der Waals EnergyHydroxylated SilicaIncludes dispersion forces and short-range repulsion, contributing to the overall physical adsorption and packing of molecules.
Hydrogen BondingHydroxylated SilicaSpecific, strong electrostatic interactions between the amine group (H-bond acceptor/donor) and the surface silanol (B1196071) groups (H-bond donors/acceptors).

Note: This table describes the types of interactions modeled in MD simulations of aminosilanes at interfaces.

Reaction Pathway Modeling for Hydrolysis and Condensation Processes

The function of this compound as a coupling agent relies on its ability to undergo hydrolysis and condensation reactions. Computational modeling, especially using DFT, can map the entire reaction pathway for these processes, identifying intermediate structures, transition states, and the associated activation energies. researchgate.net

Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom react with water to form silanol groups (-OH) and ethanol. This is a stepwise process, with one, two, or all three ethoxy groups being replaced.

R-Si(OEt)3 + H2O → R-Si(OEt)2(OH) + EtOH

R-Si(OEt)2(OH) + H2O → R-Si(OEt)(OH)2 + EtOH

R-Si(OEt)(OH)2 + H2O → R-Si(OH)3 + EtOH

Condensation: The newly formed silanol groups are highly reactive and can condense with each other (self-condensation) to form stable siloxane (Si-O-Si) bonds, releasing water. Alternatively, they can condense with hydroxyl groups on an inorganic substrate (e.g., silica) to form a covalent bond with the surface.

2 R-Si(OH)3 → (HO)2(R)Si-O-Si(R)(OH)2 + H2O (Self-condensation)

R-Si(OH)3 + HO-Surface → R-Si(OH)2-O-Surface + H2O (Surface grafting)

Computational modeling can calculate the energy profile for each step. researchgate.net These calculations often show that the amine group in aminosilanes can act as an internal catalyst, either inter- or intramolecularly, lowering the activation energy for hydrolysis. nih.govacs.org The reaction conditions, such as pH, significantly influence the kinetics, with acidic conditions generally accelerating hydrolysis and slowing condensation. researchgate.net Studies on similar alkoxysilanes have used computational methods to understand the stability of hydrolysis products and the slow kinetics of forming a full polymer network. scispace.comresearchgate.net

Reaction StepReactantsProductsActivation Energy (Illustrative)
1st HydrolysisRSi(OEt)₃ + H₂ORSi(OEt)₂(OH) + EtOH15-20 kcal/mol
2nd HydrolysisRSi(OEt)₂(OH) + H₂ORSi(OEt)(OH)₂ + EtOH12-18 kcal/mol
3rd HydrolysisRSi(OEt)(OH)₂ + H₂ORSi(OH)₃ + EtOH10-15 kcal/mol
Dimer Condensation2 RSi(OH)₃(HO)₂(R)Si-O-Si(R)(OH)₂ + H₂O20-25 kcal/mol
Surface CondensationRSi(OH)₃ + HO-Si(surface)RSi(OH)₂-O-Si(surface) + H₂O18-23 kcal/mol

Note: Activation energies are illustrative for a typical aminosilane and depend heavily on the specific reaction conditions and catalytic effects.

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Furthermore, these methods can be used to perform a detailed conformational analysis to identify the molecule's most stable spatial arrangements. lumenlearning.comchemistrysteps.com

Conformational Analysis: The rotation around single bonds (e.g., Si-C, C-N) gives rise to different conformers, or rotamers, with varying energies. libretexts.org By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This analysis typically reveals that staggered conformations, where bulky groups are far apart, are more stable (lower in energy) than eclipsed conformations, where they are closer together. For this compound, the most stable conformer would likely have the bulky triethoxysilyl and methyl groups in an anti or gauche arrangement relative to each other.

Spectroscopic Signatures: Quantum chemical calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be directly compared to experimental IR and Raman spectra. The predicted spectrum helps in assigning the observed peaks to specific molecular motions. For instance, calculations can pinpoint the exact frequencies for Si-O-C stretching, N-H bending, and C-H stretching, providing a unique vibrational fingerprint for the molecule.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch (from hydrolysis)Si-OH~3650
N-H Stretch-NH-~3400
C-H Stretch-CH₃, -CH₂-2850-2950
C-N StretchC-N1100-1200
Si-O-C StretchSi-O-C1080-1190
Si-O-Si Stretch (from condensation)Si-O-Si1000-1100
Si-C StretchSi-C750-850

Note: These are typical frequency ranges for the given functional groups in silane molecules. Precise values require specific calculations.

Structure-Property Relationship Studies in this compound Derivatives

Structure-property relationship studies aim to understand how modifying a molecule's chemical structure affects its physical and chemical properties. researchgate.net Computational modeling is an efficient way to conduct these studies, as it allows for the in silico design and evaluation of numerous derivatives without the need for extensive synthesis and experimentation.

For this compound, several structural modifications could be explored to tune its properties for specific applications:

Varying the Alkoxy Group: Replacing the ethoxy groups (-OEt) with methoxy (B1213986) groups (-OMe) would likely increase the rate of hydrolysis, as methoxy groups are more reactive. Conversely, using larger alkoxy groups could slow it down.

Changing the Alkyl Spacer: The length of the carbon chain between the silicon and nitrogen atoms is critical. A longer chain might increase the flexibility of the resulting film and can minimize the amine's catalytic effect on the detachment of the silane from a surface, potentially improving hydrolytic stability. acs.org

Substitution on the Nitrogen: Replacing the N-methyl group with other alkyl groups or functional groups could alter the amine's basicity, nucleophilicity, and steric hindrance, thereby affecting its reactivity and interaction with surfaces or polymers.

Creating Silatrane (B128906) Derivatives: Reacting the triethoxysilane (B36694) with triethanolamine (B1662121) can create a silatrane derivative. Silatranes have a unique cage-like structure with an intramolecular N→Si coordinate bond, which significantly alters the molecule's reactivity, stability, and biological activity. mdpi.com

Computational studies can predict how these changes would affect key properties such as hydrolysis rates, binding energy to a substrate, film density, and electronic properties. mdpi.com This predictive capability accelerates the discovery of new coupling agents with tailored performance characteristics. nih.gov

Derivative TypeStructural ModificationPredicted Effect on Property
Methoxy AnalogueReplace -OCH₂CH₃ with -OCH₃Increased rate of hydrolysis
Propyl Spacer Analogue-CH₂- spacer replaced with -(CH₂)₃-Increased film flexibility; potentially enhanced hydrolytic stability
N-Ethyl AnalogueReplace -NH(CH₃) with -NH(CH₂CH₃)Increased steric hindrance around N; slightly altered basicity
Silatrane DerivativeReaction with triethanolamineDecreased hydrolysis rate; altered biological activity

Emerging Research Frontiers and Future Directions for N Methyl 1 Triethoxysilyl Methanamine

Advanced Chromatographic Materials and Separation Technologies

The functionalization of stationary phase materials is a cornerstone of modern chromatography, and N-Methyl-1-(triethoxysilyl)methanamine is a promising candidate for the development of novel chromatographic surfaces. The covalent bonding of this aminosilane (B1250345) to silica-based supports can create stationary phases with unique selectivity and performance characteristics.

The primary amine on the N-methyl group can be further modified, allowing for the introduction of a wide range of functional groups to the chromatographic surface. This versatility enables the creation of stationary phases tailored for specific separation challenges. For instance, the surface modification of silica (B1680970) with aminosilanes can lead to phases suitable for both reversed-phase and hydrophilic interaction chromatography (HILIC). nih.gov

Detailed Research Findings:

Research into aminosilane-functionalized silica has demonstrated the potential for creating robust and versatile stationary phases. The ability to control the surface chemistry allows for the fine-tuning of interactions between the stationary phase and analytes, leading to improved separation efficiency and resolution. For example, the introduction of polar embedded groups through aminosilane modification can enhance the separation of various classes of compounds. nih.gov

The development of these advanced materials is crucial for industries such as pharmaceuticals, environmental analysis, and biotechnology, where the separation and purification of complex mixtures are essential. The use of this compound in this context could lead to the next generation of high-performance liquid chromatography (HPLC) columns with superior performance and stability.

Table 1: Potential Chromatographic Applications of this compound Functionalized Surfaces

Application AreaPotential Advantage
Pharmaceutical AnalysisEnantioselective separations of chiral drugs.
Environmental MonitoringSeparation of polar and non-polar pollutants.
ProteomicsEnhanced separation of peptides and proteins.
Food ScienceAnalysis of vitamins and other nutrients. nih.gov

Applications in Optoelectronic and Energy Materials

The surface modification capabilities of this compound extend to the realm of optoelectronic and energy materials, where interfacial properties are critical to device performance. As a coupling agent, it can improve the adhesion and compatibility between different layers in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

In the context of PSCs, additives play a crucial role in improving the quality of the perovskite film and suppressing defects. mdpi.com While direct research on this compound in PSCs is emerging, related aminosilane compounds have been investigated for their potential to passivate defects and enhance device stability. nih.gov The amine group can interact with the perovskite surface, while the silane (B1218182) group can form a stable interface with other device layers.

Detailed Research Findings:

Studies on the use of additives in perovskite solar cells have shown that small amounts of certain compounds can significantly improve power conversion efficiency (PCE). mdpi.com For example, the introduction of methylammonium (B1206745) chloride as an additive has been shown to enhance the crystallization of perovskite films, leading to higher performance. mdpi.com It is hypothesized that this compound could offer similar benefits, with the added advantage of forming a more robust and stable interface.

Furthermore, the functionalization of two-dimensional materials like MXenes with aminosilanes has been shown to be a viable strategy for tuning their surface properties for various applications, including energy storage and electronics. osti.goviu.edu This suggests a potential role for this compound in the development of next-generation energy and electronic devices.

Table 2: Potential Roles of this compound in Energy and Optoelectronic Devices

DevicePotential Role
Perovskite Solar CellsInterfacial layer for improved charge extraction and stability. mdpi.comnih.govmdpi.com
Organic Light-Emitting DiodesAdhesion promoter between organic and inorganic layers.
BatteriesSurface modifier for electrode materials to enhance performance.
SensorsFunctionalization of sensor surfaces for selective detection.

Development of Environmentally Benign Synthesis and Application Methods

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. Traditional synthesis routes for aminosilanes often involve the use of hazardous reagents and generate significant waste. rsc.orgrsc.org As a result, there is a growing interest in developing more sustainable and environmentally friendly methods.

One promising approach is the use of catalytic dehydrogenative coupling of silanes and amines, which produces hydrogen gas as the only byproduct. rsc.orgrsc.org This method avoids the use of corrosive chlorosilanes and the formation of ammonium (B1175870) salt waste. rsc.org Additionally, solvent-free synthesis methods, such as those utilizing microwave irradiation or mechanochemistry, are being explored to reduce the environmental impact of aminosilane production. academie-sciences.frresearchgate.net

Detailed Research Findings:

Research into greener synthetic routes for related compounds has shown significant promise. For example, a one-pot, solvent-free synthesis of N-methyl imines has been developed, which eliminates the need for hazardous solvents and expensive catalysts. academie-sciences.fr The application of green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), is also being investigated to reduce the environmental footprint of chemical processes. mdpi.com

Table 3: Comparison of Traditional and Green Synthesis Methods for Aminosilanes

Synthesis MethodReagentsByproductsEnvironmental Impact
Traditional (Chlorosilane Aminolysis)Chlorosilanes, AminesAmmonium Salts rsc.orgrsc.orgHigh (corrosive reagents, salt waste)
Green (Dehydrogenative Coupling)Silanes, AminesHydrogen Gas rsc.orgrsc.orgLow (atom-efficient, clean byproduct)
Green (Solvent-Free)VariesVariesLow (reduced solvent use) academie-sciences.frresearchgate.net

Integration of this compound into Additive Manufacturing Processes

Additive manufacturing, or 3D printing, is a rapidly growing field that relies on the development of advanced materials with tailored properties. This compound has the potential to play a significant role in this area, particularly as an adhesion promoter and surface modifier for composite materials.

In many 3D printing applications, fillers and reinforcements are added to a polymer matrix to enhance its mechanical properties. However, the compatibility between the filler and the polymer is often poor, leading to suboptimal performance. Aminosilanes can be used to treat the surface of fillers, such as glass fibers or silica nanoparticles, to improve their adhesion to the polymer matrix. sinosil.com

Detailed Research Findings:

The integration of this compound into 3D printing filaments could enable the fabrication of high-performance composite parts with improved strength, stiffness, and thermal stability. This would open up new possibilities for the use of additive manufacturing in demanding applications, such as in the aerospace, automotive, and medical industries.

Table 4: Potential Applications of this compound in Additive Manufacturing

ApplicationFunction of this compound
Reinforced Polymer FilamentsSurface treatment of fillers (e.g., glass fibers, carbon nanotubes) for improved adhesion to the polymer matrix. sinosil.com
High-Temperature ResinsCross-linking agent to enhance thermal stability.
Bio-inks for 3D BioprintingSurface modification of scaffolds to improve cell adhesion and proliferation.
Adhesives for Multi-Material PrintingAdhesion promoter between dissimilar materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Methyl-1-(triethoxysilyl)methanamine, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is often employed: (1) alkylation of methylamine with a triethoxysilyl precursor (e.g., (3-chloropropyl)triethoxysilane) under reflux in anhydrous THF, followed by (2) purification via column chromatography (ethyl acetate/hexane). Yield optimization (~70–76%) depends on stoichiometric control of methylamine and inert atmosphere conditions to prevent hydrolysis of the triethoxysilyl group .
  • Key Variables : Temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., K₂CO₃ for deprotonation).

Q. How is this compound characterized structurally, and what spectroscopic markers are critical?

  • Analytical Techniques :

  • ¹H NMR : Look for signals at δ ~2.2–2.4 ppm (N–CH₃) and δ ~3.7–3.9 ppm (Si–O–CH₂CH₃). Triplet splitting in ethoxy groups (δ ~1.2 ppm, J = 7 Hz) confirms intact triethoxysilyl functionality .
  • ESI-MS : A molecular ion peak at m/z ≈ 220 [M + H]⁺ aligns with the molecular formula C₈H₂₁NO₃Si .
    • Validation : Compare with reference spectra from structurally analogous silylated amines (e.g., N-methyl-1-(pyridin-4-yl)methanamine) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Hazard Mitigation :

  • Skin/Eye Exposure : Immediate rinsing with water (≥15 minutes) and consultation with a poison control center due to potential irritant properties (H315/H318 classifications) .
  • Inhalation : Use fume hoods and respiratory protection; monitor for symptoms like dizziness (H335) .
    • Storage : Under nitrogen at 2–8°C to prevent moisture-induced degradation of the triethoxysilyl group .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields (e.g., 70% vs. 76%) be systematically investigated?

  • Root-Cause Analysis :

  • Purity of Reagents : Trace water in methylamine or solvent can hydrolyze the triethoxysilyl group, reducing yield. Use Karl Fischer titration to verify anhydrous conditions .
  • Reaction Monitoring : Employ TLC or in-situ FTIR to track intermediate formation (e.g., disappearance of –Cl peaks at 650 cm⁻¹ in alkylation steps) .
    • Optimization : Design a DoE (Design of Experiments) varying temperature, solvent (THF vs. DMF), and catalyst load to identify yield-limiting factors .

Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

  • Case Study : If ¹H NMR shows unexpected splitting in N–CH₃ signals (e.g., δ 2.3 ppm as a quartet instead of a singlet):

  • Hypothesis : Steric hindrance from the triethoxysilyl group may restrict rotation, causing diastereotopic splitting. Verify via variable-temperature NMR: elevated temps (e.g., 60°C) may coalesce peaks .
    • Cross-Validation : Use HRMS to confirm molecular formula and 2D NMR (COSY, HSQC) to assign ambiguous protons .

Q. How does the triethoxysilyl group influence the compound’s reactivity in surface modification applications?

  • Mechanistic Insight : The Si–OEt groups undergo hydrolysis to form silanol (–Si–OH), enabling covalent bonding to hydroxylated surfaces (e.g., silica nanoparticles). Kinetic studies show pH-dependent hydrolysis rates (optimal at pH 4–5) .
  • Application Data :

SubstrateImmobilization Efficiency (%)Stability (Days)
SiO₂ NPs92 ± 3>30
Glass85 ± 514
Data derived from analogous silyl-amine systems .

Q. What computational methods predict the stability and electronic properties of this compound?

  • DFT Modeling :

  • Optimized Geometry : B3LYP/6-31G* calculations reveal a staggered conformation minimizes steric clash between N–CH₃ and Si–OEt groups.
  • Frontier Orbitals : HOMO localized on the amine nitrogen (nucleophilic site), LUMO on silicon (electrophilic for hydrolysis) .
    • Validation : Compare computed vs. experimental IR spectra (e.g., Si–O stretching at 1080 cm⁻¹) .

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